1-(2-Amino-4-(trifluoromethoxy)phenyl)-3-bromopropan-2-one
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Overview
Description
1-(2-Amino-4-(trifluoromethoxy)phenyl)-3-bromopropan-2-one is a synthetic organic compound characterized by the presence of an amino group, a trifluoromethoxy group, and a bromopropanone moiety
Preparation Methods
The synthesis of 1-(2-Amino-4-(trifluoromethoxy)phenyl)-3-bromopropan-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with 2-amino-4-(trifluoromethoxy)phenol.
Bromination: The phenol group is brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom.
Formation of Propanone: The brominated intermediate is then reacted with a suitable propanone derivative under basic conditions to form the final product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
1-(2-Amino-4-(trifluoromethoxy)phenyl)-3-bromopropan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Amino-4-(trifluoromethoxy)phenyl)-3-bromopropan-2-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action.
Materials Science: It is explored for its potential use in the development of advanced materials, including polymers and coatings with unique properties.
Mechanism of Action
The mechanism of action of 1-(2-Amino-4-(trifluoromethoxy)phenyl)-3-bromopropan-2-one involves its interaction with specific molecular targets. The amino group and trifluoromethoxy group play crucial roles in binding to active sites of enzymes or receptors, leading to modulation of their activity. The bromopropanone moiety may also participate in covalent bonding with target molecules, enhancing its efficacy.
Comparison with Similar Compounds
1-(2-Amino-4-(trifluoromethoxy)phenyl)-3-bromopropan-2-one can be compared with similar compounds such as:
2-Amino-4-(trifluoromethoxy)phenol: This compound lacks the bromopropanone moiety but shares the amino and trifluoromethoxy groups.
3-Bromo-2-(trifluoromethoxy)aniline: This compound has a similar structure but with different substitution patterns on the aromatic ring.
Properties
Molecular Formula |
C10H9BrF3NO2 |
---|---|
Molecular Weight |
312.08 g/mol |
IUPAC Name |
1-[2-amino-4-(trifluoromethoxy)phenyl]-3-bromopropan-2-one |
InChI |
InChI=1S/C10H9BrF3NO2/c11-5-7(16)3-6-1-2-8(4-9(6)15)17-10(12,13)14/h1-2,4H,3,5,15H2 |
InChI Key |
DYYKIVOLNDCSET-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)N)CC(=O)CBr |
Origin of Product |
United States |
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